Tert-butyl 2-amino-2-(3-fluorophenyl)acetate
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Overview
Description
Tert-butyl 2-amino-2-(3-fluorophenyl)acetate: is an organic compound that features a tert-butyl ester group, an amino group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-2-(3-fluorophenyl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-fluoroaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The purification process may include additional steps such as distillation and crystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-amino-2-(3-fluorophenyl)acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the fluorophenyl group can be replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, DMF, THF.
Major Products:
Oxidation: Oxidized derivatives such as nitro compounds or carboxylic acids.
Reduction: Reduced amines or alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Tert-butyl 2-amino-2-(3-fluorophenyl)acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It can be used in the development of fluorinated analogs of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with improved pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The amino group and the fluorophenyl group can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The compound may also act as a precursor to active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
- Tert-butyl 2-amino-2-(4-fluorophenyl)acetate
- Tert-butyl 2-amino-2-(2-fluorophenyl)acetate
- Tert-butyl 2-amino-2-(3-chlorophenyl)acetate
Comparison: Tert-butyl 2-amino-2-(3-fluorophenyl)acetate is unique due to the position of the fluorine atom on the phenyl ring. This positional isomerism can significantly influence the compound’s reactivity, biological activity, and physicochemical properties. Compared to its analogs with different substituents or substitution patterns, this compound may exhibit distinct pharmacological profiles and synthetic utility.
Properties
IUPAC Name |
tert-butyl 2-amino-2-(3-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)10(14)8-5-4-6-9(13)7-8/h4-7,10H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCJGYICXYOOQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC(=CC=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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